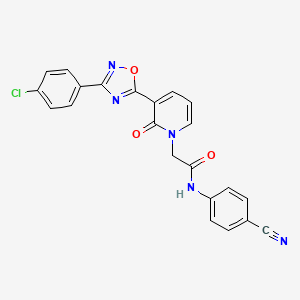

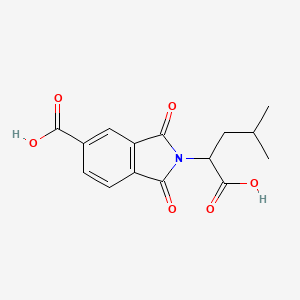

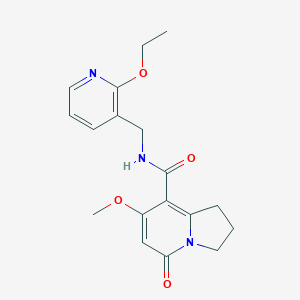

2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, also known as 5-Carboxyindole, is a natural product that has been used in a variety of scientific research applications. 5-Carboxyindole is a versatile compound, with a wide range of applications in the fields of biochemistry, pharmacology, and molecular biology. It is a derivative of the isoindole-5-carboxylic acid, which is a structural isomer of the amino acid tryptophan. 5-Carboxyindole has been used to study the physiological and biochemical effects of various compounds and to develop new drugs.

Applications De Recherche Scientifique

Melanin Biosynthesis

Research on the oxidative conversion of 5,6-dihydroxyindole-2-carboxylic acid to melanin identified a major oligomer isolated as an acetyl and methyl ester derivative, contributing to the understanding of melanin biosynthesis mechanisms and its intermediates (P. Palumbo et al., 1987).

Biotechnological Production

The compound's structure relates closely to the biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon, illustrating the potential for bio-based production of valuable chemicals from simple carboxylic acids. This showcases a shift towards sustainable chemical manufacturing practices (T. Rohwerder & R. Müller, 2010).

Renin Inhibition

A study on renin inhibitors involved the synthesis of angiotensinogen transition-state analogues containing novel acids, highlighting the chemical's relevance in designing potent inhibitors for treating hypertension (S. Thaisrivongs et al., 1987).

Heparanase Inhibition

A novel class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids were described as inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. This application demonstrates the compound's potential in cancer therapy research (S. Courtney et al., 2004).

Chemical Synthesis and Structural Analysis

The compound and its derivatives have been utilized in chemical synthesis, such as in the preparation of pyrrolophenanthridine alkaloids, showcasing its versatility as a chemical building block (A. Padwa et al., 1998). Additionally, structural elucidation studies of halogenated carboxylic acids, including racemic and enantiopure forms of similar compounds, contribute to a deeper understanding of their solid-state properties and interactions (R. W. Seidel et al., 2020).

Propriétés

IUPAC Name |

2-(1-carboxy-3-methylbutyl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c1-7(2)5-11(15(21)22)16-12(17)9-4-3-8(14(19)20)6-10(9)13(16)18/h3-4,6-7,11H,5H2,1-2H3,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBQKULJXDHKHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-carboxy-3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2732966.png)

![2,4-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2732970.png)

![4-[6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2732974.png)

![(E)-[1-(4-fluorophenyl)ethylidene][(6-{[(E)-[1-(4-fluorophenyl)ethylidene]amino]oxy}pyridin-2-yl)oxy]amine](/img/structure/B2732979.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2732981.png)